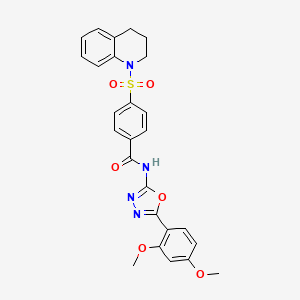

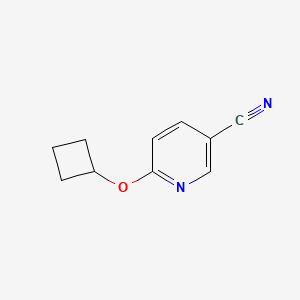

![molecular formula C11H13NO6S B2406168 {(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid CAS No. 59724-85-5](/img/structure/B2406168.png)

{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid

Descripción general

Descripción

“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is a chemical compound with the molecular formula C11H13NO6S . It has a molecular weight of 287.29. This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C11H13NO6S . The exact spatial arrangement of atoms in this compound would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (287.29) and molecular formula (C11H13NO6S) . Other properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación

Photopolymerization Initiator : SCCAs, including molecules similar to (Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid, have been studied as electron donors in photoinduced free-radical polymerizations. They are used in conjunction with sensitizers like 4-carboxybenzophenone for initiating polymerization in aqueous solutions, particularly useful in the formation of polymers through a photopolymerization process (Wrzyszczyński et al., 2000).

Catalytic Applications : A variant of this compound, 1-(carboxymethyl)pyridinium iodide, has been used as a catalyst for the synthesis of pyranopyrazole derivatives, indicating potential use in facilitating chemical reactions under certain conditions (Moosavi‐Zare et al., 2016).

Degradation and Stability Studies : The stability and degradation mechanisms of related compounds like [[(4-methoxyphenyl)sulfonyl]hydrazono]acetic acid have been studied, which helps in understanding the chemical behavior and potential modifications for increasing stability in pharmaceutical and industrial applications (Pretzer & Repta, 1987).

Synthesis of Amino Acids and Esters : Research has been conducted on the hydrolytic transformations of similar compounds to yield N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. These studies are significant for the synthesis of various amino acids and esters, which are crucial in peptide synthesis and pharmaceuticals (Rudyakova et al., 2006).

Peptide Synthesis : The 4-sulfobenzyl esters of amino acid derivatives, closely related to our molecule of interest, have been prepared and studied for their role in peptide synthesis. This group can be used as a carboxyl protecting group in the synthesis of peptides, demonstrating its utility in biochemistry and molecular biology (Bindewald et al., 2009).

Safety and Hazards

The safety data sheet (SDS) for a similar compound, 4-(Carboxymethyl)phenylboronic acid, indicates that it is harmful if swallowed and can cause skin and eye irritation . It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Direcciones Futuras

“{(Carboxymethyl)[(4-methylphenyl)sulfonyl]amino}acetic acid” is currently used for research purposes . Its future applications will likely depend on the results of ongoing and future research studies. As our understanding of this compound grows, it may find new applications in various fields of study.

Mecanismo De Acción

Mode of Action

It’s worth noting that many sulfonyl-containing compounds are known to interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s molecular weight (287289 Da) and formula (C11H13NO6S) suggest that it may have reasonable bioavailability .

Action Environment

It’s worth noting that many chemical reactions, including the suzuki–miyaura coupling, are influenced by factors such as temperature, ph, and the presence of catalysts .

Propiedades

IUPAC Name |

2-[carboxymethyl-(4-methylphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6S/c1-8-2-4-9(5-3-8)19(17,18)12(6-10(13)14)7-11(15)16/h2-5H,6-7H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZXDVECDHDWSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(4-chlorophenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2406085.png)

![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)

![2-(4-ethoxyphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2406095.png)

![1,7-dimethyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406098.png)

![1-Benzyl-4-[(6-chloropyridin-3-yl)sulfonyl]-1,4-diazaspiro[5.5]undecane](/img/structure/B2406102.png)

![N-(1-cyanocyclobutyl)-5-[3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2406104.png)

![5-[1-(4-butoxybenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2406108.png)